molecular formula C15H15N3OS2 B5850277 N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide

N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide

Cat. No. B5850277
M. Wt: 317.4 g/mol
InChI Key: XQMHZQZPBXQXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide, also known as TBC3711, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various biological processes. Specifically, N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in energy metabolism, DNA repair, and apoptosis. By inhibiting the activity of GAPDH, N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide can disrupt these processes and potentially lead to cell death.
Biochemical and Physiological Effects:
N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Additionally, N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide has been shown to have anti-oxidant properties, which could make it useful in preventing oxidative stress-related diseases such as cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide is its well-established synthesis method, which makes it readily available for use in research laboratories. Additionally, this compound has been extensively studied and has a wide range of potential applications in various fields of research. However, one limitation of N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide is its potential toxicity, which could limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several potential future directions for research involving N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide. One area of interest is the development of N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide-based therapies for cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide could make it more readily available for use in research laboratories.

Synthesis Methods

The synthesis of N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide involves several steps, including the condensation of 2-aminobenzothiazole with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-chlorobenzoyl chloride to give the final product, N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide. The synthesis of N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide has been well-established and is commonly used in research laboratories.

Scientific Research Applications

N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide has been found to be a useful tool in studying various biological processes, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c19-13(10-6-2-1-3-7-10)17-14(20)18-15-16-11-8-4-5-9-12(11)21-15/h1-3,6-7H,4-5,8-9H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMHZQZPBXQXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(4,5,6,7-tetrahydro-benzothiazol-2-yl)-thiourea

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